LY2452473

説明

Selective Androgen Receptor Modulator this compound is an orally bioavailable selective androgen receptor modulator (SARM), with potential tissue-selective androgenic/anti-androgenic activity. Upon oral administration, this compound acts as an agonist in select tissues and organs, including skeletal muscle, bone and the penis, thereby binding to and activating androgen receptor (AR) while acting as an antagonist in the prostate, thereby blocking AR activation and AR-mediated cellular proliferation. This may improve muscle mass and strength, bone formation, and erectile dysfunction while not stimulating growth of the prostate.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

特性

IUPAC Name |

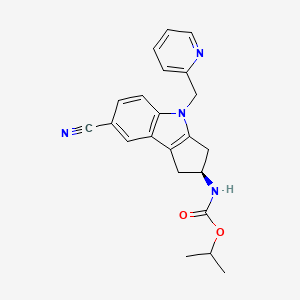

propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIWYQYVBNODSV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145591 | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029692-15-6 | |

| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2452473 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2452473 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPK-88004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY2452473 (OPK-88004)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2452473, also known as OPK-88004, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1][2] Developed for its potential therapeutic benefits in conditions such as hypogonadism and muscle wasting, this compound exhibits a promising pharmacological profile by selectively targeting the androgen receptor (AR) to elicit anabolic effects in muscle and bone while sparing androgenic tissues like the prostate. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a classic SARM, exhibiting tissue-specific agonist and antagonist activity. In tissues such as skeletal muscle and bone, it acts as an agonist, mimicking the anabolic effects of endogenous androgens.[1] Conversely, in the prostate, it demonstrates antagonistic properties, blocking the androgen receptor and thereby avoiding the stimulation of prostate tissue growth.[1]

The molecular basis for this selectivity lies in the unique conformational change that this compound induces in the androgen receptor upon binding. This altered conformation leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner, ultimately resulting in the desired selective gene expression profile.

Binding Affinity and Potency

This compound binds to the human androgen receptor with high affinity. Preclinical studies have determined its binding affinity (Ki) to be 1.95 nM.[3] This high affinity underscores its potency as a modulator of the androgen receptor. The compound has also demonstrated high selectivity for the androgen receptor over other steroid hormone receptors, including the estrogen, mineralocorticoid, and prolactin receptors.[3]

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 1.95 nM | Human Androgen Receptor | [3] |

Signaling Pathway

This compound, as a selective androgen receptor modulator, directly influences the canonical androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

References

An In-Depth Technical Guide to LY2452473: A Selective Androgen Receptor Modulator

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2452473, also known as OPK-88004 and TT-701, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects. Developed for potential therapeutic applications in conditions such as hypogonadism, benign prostatic hyperplasia (BPH), and age-related muscle wasting, this compound has shown promise in preclinical and early-phase clinical studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed to provide a thorough understanding for research and development professionals.

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). The primary goal in the development of SARMs is to harness the anabolic benefits of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate and skin. This compound is an indole-derivative SARM that has been investigated for its potential to provide these tissue-specific benefits.[1][2]

Mechanism of Action

This compound functions as a potent and selective ligand for the androgen receptor, with a binding affinity (Ki) of 1.95 nM for the human AR.[3] Its mechanism of action is characterized by tissue-specific agonism and antagonism. In tissues such as skeletal muscle and bone, this compound acts as an agonist, promoting anabolic effects. Conversely, in the prostate, it exhibits antagonistic properties, potentially blocking androgen-mediated cell proliferation.[4][5] This tissue selectivity is a key characteristic that differentiates it from traditional anabolic steroids.

Signaling Pathway

The differential activity of this compound in various tissues is believed to be mediated by the recruitment of tissue-specific co-regulatory proteins to the androgen receptor complex. In anabolic tissues, the binding of this compound to the AR likely promotes a conformational change that favors the recruitment of co-activators, leading to the transcription of genes involved in muscle and bone growth. In the prostate, the this compound-AR complex may preferentially recruit co-repressors, thereby inhibiting the expression of androgen-dependent genes responsible for prostate growth.

Caption: Tissue-selective signaling pathway of this compound.

Preclinical Data

In Vitro Receptor Binding

| Parameter | Value | Reference |

| Binding Affinity (Ki) for human AR | 1.95 nM | [3] |

In Vivo Animal Studies

Preclinical studies in ovariectomized animal models demonstrated the anabolic effects of this compound on bone and muscle.

| Animal Model | Treatment | Key Findings | Reference |

| Ovariectomized Rats | Oral this compound (up to 10 mg/kg/day) | Dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC), with full reversal of ovariectomy-induced bone loss at 10 mg/kg/day. Increased muscle mass. | [3] |

| Castrated Rats | Oral this compound | No significant stimulation of prostate growth, demonstrating reduced androgenic potential. | [3] |

| Rats and Dogs | Oral this compound | No adverse effects observed on the prostate and endometrium. | [3] |

Experimental Protocols

Ovariectomized Rat Model for Bone and Muscle Anabolic Effects

-

Animal Model: Female Sprague-Dawley rats, approximately 3 months of age.

-

Procedure: Bilateral ovariectomy was performed to induce a state of estrogen deficiency, leading to bone loss and muscle atrophy. A sham-operated control group was included.

-

Treatment: Following a recovery period, rats were orally administered this compound daily at various doses (e.g., 1, 3, and 10 mg/kg) or vehicle for a specified duration (e.g., 8-12 weeks).

-

Outcome Measures:

-

Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar vertebrae.

-

Biomechanical Strength: Assessed by three-point bending tests on the femoral mid-shaft and compression tests on the femoral neck.

-

Muscle Mass: The wet weight of specific muscles (e.g., gastrocnemius, soleus) was measured at the end of the study.

-

Biomarkers: Serum levels of bone formation markers (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP) and bone resorption markers were analyzed.

-

Clinical Data

Pharmacokinetics in Humans

A Phase I study in healthy male subjects characterized the pharmacokinetic profile of this compound following a single oral dose.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [6] |

| Plasma Terminal Half-life (t1/2) | 27 hours | [6] |

| Metabolism | Primarily hepatic, with CYP3A4 as the major contributing enzyme. | [6] |

| Major Circulating Metabolites | S5 (acetylamine) and S12 (hydroxylation on the cyclopentene). | [6] |

| Excretion | Approximately 47.9% in urine and 46.6% in feces. | [6] |

Experimental Protocols

Human Pharmacokinetic Study

-

Study Design: Open-label, single-dose study.

-

Participants: Healthy male volunteers.

-

Intervention: A single oral dose of [14C]-labeled this compound.

-

Data Collection: Serial blood and excreta samples were collected over a period of up to 312 hours.

-

Analysis: Plasma and excreta were analyzed for this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS) and radiometric detection. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Phase I Clinical Trial (NCT01275157)

A Phase I study in healthy volunteers evaluated the safety, tolerability, and anabolic effects of this compound.

| Dose | Key Findings | Reference |

| Up to 75 mg | No significant effects on prostate-specific antigen (PSA) levels in males. | [3] |

| 5 mg | Significant increase in whole-body muscle mass and serum P1NP levels. Minimal but significant decrease in high-density lipoprotein (HDL). | [3] |

| ≥ 15 mg | Marked decreases in HDL. Significant increases in calf muscle area and lean body mass. | [3] |

Phase II Clinical Trials

-

Benign Prostatic Hyperplasia (BPH): A Phase II trial investigating this compound for the treatment of BPH was terminated due to difficulties in accurately measuring the primary endpoint of prostate size.[1][4]

-

Prostate Cancer Survivors: A randomized trial in men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer found that OPK-88004 (this compound) was safe and not associated with PSA recurrence.[7] It led to a dose-related increase in lean body mass and a decrease in fat mass but did not improve sexual symptoms or physical performance.[7]

Synthesis

The chemical synthesis of this compound, an indole (B1671886) derivative, generally involves a multi-step process. While a specific patent detailing the exact synthesis of this compound is not publicly available, the synthesis of related indole-based SARMs typically follows a convergent approach. This involves the preparation of a functionalized indole core, followed by the coupling of side chains.

Caption: A generalized workflow for the synthesis of indole-based SARMs.

Conclusion

This compound is a selective androgen receptor modulator with a well-defined mechanism of action, favorable oral bioavailability, and demonstrated anabolic effects on muscle and bone in both preclinical models and early human trials. Its tissue-selective nature, particularly its lack of significant androgenic effects on the prostate, makes it a compound of continued interest. While the termination of the Phase II trial in BPH presented a developmental setback, the data gathered to date provide a solid foundation for further research into the potential therapeutic applications of this compound in conditions characterized by muscle wasting and bone loss. This technical guide summarizes the core knowledge base for this compound, serving as a valuable resource for scientists and clinicians in the field of androgen receptor modulation.

References

- 1. | BioWorld [bioworld.com]

- 2. Facebook [cancer.gov]

- 3. bldpharm.com [bldpharm.com]

- 4. Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate CAS#: 1029692-15-6 [chemicalbook.com]

- 5. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

LY2452473: A Technical Guide to a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2452473 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of muscle wasting, osteoporosis, and hypogonadism. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Chemical Structure and Properties

This compound, also known as OPK-88004, is a complex heterocyclic molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor (AR).[3][4]

Chemical Name: propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate |

| SMILES | CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 |

| CAS Number | 1029692-15-6 |

| Molecular Formula | C22H22N4O2 |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 374.44 g/mol | [3] |

| Solubility | DMSO: 60 mg/mL (160.24 mM) | [5] |

| 10 mM in DMSO | [3] | |

| Predicted Relative Density | 1.28 g/cm³ | [5] |

Pharmacological Profile

This compound exhibits high affinity and selectivity for the androgen receptor, leading to its distinct pharmacological effects.

Table 3: Pharmacodynamic Properties

| Parameter | Value | Species |

| Androgen Receptor (AR) Binding Affinity (Ki) | 1.95 nM | Human |

Table 4: Pharmacokinetic Properties in Humans (Single 15 mg Oral Dose)

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours |

| Plasma Terminal Half-life (t1/2) | 27 hours |

| Total Radioactivity Half-life | 51 hours |

| Excretion (Urine) | 47.9% of dose |

| Excretion (Feces) | 46.6% of dose |

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor modulator, displaying tissue-specific agonist and antagonist activities.[1][2] In tissues such as skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in the prostate, it exhibits antagonistic properties, which may reduce the risk of prostatic hyperplasia associated with traditional androgens.[1][2]

The tissue selectivity of SARMs like this compound is believed to arise from the unique conformational changes they induce in the androgen receptor upon binding. This leads to differential recruitment of co-regulatory proteins (co-activators and co-repressors) in various cell types, ultimately resulting in tissue-specific gene expression.

Caption: Signaling pathway of this compound, illustrating its tissue-selective mechanism of action.

Experimental Protocols

Androgen Receptor Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity (Ki) of a compound for the androgen receptor.

Caption: A generalized workflow for determining androgen receptor binding affinity.

Methodology:

-

Preparation of AR: A source of androgen receptors, such as cytosolic extracts from prostate tissue or cells overexpressing the human AR, is prepared.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the AR preparation in the presence of increasing concentrations of this compound.

-

Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Quantification of this compound in Biological Matrices (General Protocol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of this compound and its metabolites in biological samples such as plasma and urine.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed to isolate and concentrate the analyte.

-

Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave conjugated metabolites prior to extraction.

-

-

LC Separation:

-

The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate this compound from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for selective and sensitive quantification.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of similar complex indole (B1671886) derivatives often involves multi-step processes that may include:

-

Construction of the core cyclopenta[b]indole (B15071945) ring system.

-

Introduction of the cyano group at the 7-position.

-

Alkylation of the indole nitrogen with a pyridinylmethyl group.

-

Introduction of the carbamate (B1207046) side chain at the 2-position with the correct stereochemistry.

Conclusion

This compound is a promising selective androgen receptor modulator with a well-defined chemical structure and pharmacological profile. Its tissue-selective anabolic activity, coupled with a lack of androgenic effects in the prostate, makes it an attractive candidate for further research and development in various clinical applications. This guide provides a foundational understanding of its properties and the methodologies used for its characterization. Further research into its detailed synthesis and expanded solubility profiling would be beneficial for the scientific community.

References

- 1. Facebook [cancer.gov]

- 2. Ligand-independent and tissue-selective androgen receptor inhibition by pyrvinium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein preparation for LC-MS/MS analysis [protocols.io]

- 5. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]

An In-Depth Technical Guide on the Androgen Receptor Binding Affinity and Mechanism of Action of LY2452473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the androgen receptor (AR) binding characteristics and the tissue-selective mechanism of action of LY2452473, a nonsteroidal selective androgen receptor modulator (SARM). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of SARMs.

Introduction to this compound

This compound is an orally bioavailable SARM that has demonstrated tissue-selective androgenic and anti-androgenic effects.[1] As a therapeutic agent, it has been investigated for its potential to produce the beneficial anabolic effects of androgens on muscle and bone while minimizing the androgenic side effects on tissues such as the prostate.[2][3] This tissue selectivity is a hallmark of SARMs and represents a significant area of research in endocrinology and drug development.

Quantitative Androgen Receptor Binding Affinity

The binding affinity of this compound to the human androgen receptor has been determined through competitive radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

| Compound | Receptor | Parameter | Value (nM) |

| This compound | Human Androgen Receptor | Ki | 1.95[2] |

A lower Ki value indicates a higher binding affinity.[2] The 1.95 nM Ki of this compound demonstrates its high affinity for the human androgen receptor, which is a prerequisite for its potent biological activity.

Experimental Protocol: Competitive Radioligand Binding Assay for Androgen Receptor

While the specific protocol used for this compound is proprietary, a representative experimental methodology for determining the Ki value of a compound for the androgen receptor via a competitive radioligand binding assay is detailed below. This protocol is based on established and widely used techniques in the field.

Principle

This assay measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-Mibolerone or [³H]-R1881) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials

-

Receptor Source: Cytosolic extracts from tissues rich in androgen receptors (e.g., rat prostate) or cell lines engineered to overexpress the human androgen receptor (e.g., LNCaP cells).

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Buffers: Assay buffer (e.g., Tris-HCl with protease inhibitors), wash buffer.

-

Separation Medium: Hydroxyapatite (B223615) slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure

-

Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to obtain a supernatant containing the cytosolic fraction with the androgen receptor. Determine the protein concentration of the cytosol.

-

Assay Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-radiolabeled androgen to saturate the receptors).

-

Equilibrium Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically overnight).

-

Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each well, incubate briefly, and then centrifuge to pellet the receptor-ligand complexes bound to the hydroxyapatite. Alternatively, rapidly filter the incubation mixture through glass fiber filters, which retain the receptor-ligand complexes.

-

Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the vials containing the pellets or filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mechanism of Action: Tissue-Selective Androgen Receptor Modulation

This compound's mechanism of action is characterized by its ability to act as an agonist in certain tissues while functioning as an antagonist in others.[1] This tissue selectivity is believed to be a result of differential recruitment of co-regulators to the androgen receptor in different cellular contexts.

Agonistic Activity in Anabolic Tissues (Muscle and Bone)

In tissues such as skeletal muscle and bone, the binding of this compound to the androgen receptor induces a conformational change in the receptor that promotes the recruitment of co-activators. This ligand-receptor-co-activator complex then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and initiates the transcription of genes responsible for anabolic processes.[4] This leads to increased protein synthesis in muscle and enhanced bone formation.

Antagonistic Activity in Androgenic Tissues (Prostate)

Conversely, in the prostate, the binding of this compound to the androgen receptor is thought to induce a different conformational change. This conformation may favor the recruitment of co-repressors or hinder the recruitment of co-activators. As a result, the transcriptional activity of the androgen receptor is blocked, and the proliferation of prostate cells is not stimulated.[1]

Conclusion

This compound is a potent SARM with high binding affinity for the human androgen receptor. Its tissue-selective mechanism of action, characterized by agonism in anabolic tissues and antagonism in androgenic tissues, makes it a compound of significant interest for therapeutic applications where muscle and bone growth are desired without adversely affecting the prostate. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SARMs.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of LY2452473

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2452473 is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical and clinical studies. As a SARM, this compound exhibits agonist activity in anabolic tissues such as muscle and bone, while acting as an antagonist or weak partial agonist in reproductive tissues like the prostate. This tissue selectivity presents a promising therapeutic profile for conditions such as muscle wasting and osteoporosis, without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of the known downstream signaling pathways of this compound, including quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting anabolic activity in skeletal muscle and bone.[1] Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with undesirable androgenic effects, such as prostatic hyperplasia and virilization in women. Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that are designed to overcome these limitations by differentially modulating AR activity in a tissue-specific manner.

This compound has emerged as a potent SARM with a favorable preclinical and clinical profile. This document will delve into the molecular mechanisms and downstream signaling events that are initiated upon the binding of this compound to the androgen receptor, leading to its observed tissue-selective anabolic effects.

Molecular Pharmacology of this compound

The primary molecular target of this compound is the androgen receptor. The binding of this compound to the AR initiates a cascade of downstream signaling events that ultimately lead to the modulation of gene expression in a tissue-specific manner.

Androgen Receptor Binding

This compound exhibits high affinity for the human androgen receptor. Preclinical studies have quantified this interaction, providing a basis for its potent biological activity.[2]

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 1.95 nM | Human | [2] |

Tissue-Selective Androgen Receptor Modulation

The hallmark of this compound is its ability to act as an agonist in certain tissues while having an antagonistic or weak partial agonistic effect in others. This tissue selectivity is believed to be a result of differential recruitment of co-activators and co-repressors to the this compound-AR complex in different cell types.

-

Anabolic Tissues (Muscle and Bone): In these tissues, this compound acts as a full agonist, promoting the transcription of genes involved in protein synthesis and bone formation.

-

Androgenic Tissues (Prostate): In the prostate, this compound demonstrates antagonistic or weak partial agonistic properties, thereby not stimulating prostate growth.[2]

Downstream Signaling Pathways

Upon binding of this compound to the androgen receptor, a conformational change in the receptor occurs, leading to its translocation to the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: General mechanism of this compound action on the androgen receptor.

Signaling in Skeletal Muscle

In skeletal muscle, the agonistic activity of this compound on the AR is thought to activate anabolic pathways, leading to muscle hypertrophy. While direct studies on this compound are limited, the general understanding of AR signaling in muscle suggests the involvement of pathways that promote protein synthesis. A key pathway implicated in muscle growth is the IGF1/PI3K/Akt/mTOR pathway.[3][4][5][6] Androgen receptor activation can lead to the stimulation of this pathway, resulting in increased protein synthesis and muscle cell growth.

Caption: Postulated anabolic signaling pathway of this compound in skeletal muscle.

Signaling in Bone

In bone, this compound promotes bone formation, as evidenced by increases in bone mineral density and bone anabolic markers.[2] Androgens are known to influence bone cell function by enhancing osteoblast differentiation and the production of bone matrix.[7] The signaling pathways involved are complex and include the Wnt and Bone Morphogenetic Protein (BMP) pathways, which are critical for osteoblastogenesis.[8][9][10] The activation of AR by this compound likely modulates these pathways to favor bone formation. A key transcription factor in osteoblast differentiation is Runx2, which is a potential downstream target of AR signaling in bone.[8][10][11]

Caption: Postulated signaling pathway of this compound in bone.

Quantitative Data from Preclinical and Clinical Studies

The anabolic and tissue-selective effects of this compound have been quantified in both preclinical animal models and human clinical trials.

Table 2: Preclinical Efficacy of this compound in Ovariectomized Animal Models

| Parameter | Effect | Dose | Species | Reference |

| Bone Mineral Density (BMD) | Dose-dependent increase | 10 mg/kg/day (full reversal) | Animal models | [2] |

| Bone Mineral Content (BMC) | Dose-dependent increase | 10 mg/kg/day (full reversal) | Animal models | [2] |

| Muscle Mass | Increased | Not specified | Rats | [2] |

| P1NP (Procollagen type I N-terminal propeptide) | Increased | Not specified | Animal models | [2] |

Table 3: Phase I Clinical Trial Results of this compound in Healthy Volunteers (NCT01275157)

| Parameter | Effect | Dose | Population | Reference |

| Calf Muscle Area | Significant increase | Up to 75 mg | Healthy volunteers | [2] |

| Lean Body Mass | Significant increase | Up to 75 mg | Healthy volunteers | [2] |

| Serum P1NP | Significant increase | Up to 75 mg | Healthy volunteers | [2] |

| High-Density Lipoprotein (HDL) | Marked decrease | ≥ 15 mg | Healthy volunteers | [2] |

| Prostate-Specific Antigen (PSA) | No significant effect | Up to 75 mg | Males | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of SARMs like this compound. Specific parameters for studies involving this compound should be obtained from the original publications.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

Caption: Workflow for an androgen receptor competitive binding assay.

Androgen Receptor Transactivation (Reporter Gene) Assay

This assay measures the functional activity (agonist or antagonist) of a compound on the androgen receptor.

Caption: Workflow for an androgen receptor transactivation assay.

In Vivo Assessment of Bone and Muscle Anabolic Activity in Rodent Models

This protocol outlines the general procedure for evaluating the in vivo efficacy of a SARM.

Caption: Workflow for in vivo assessment of anabolic activity.

Conclusion

This compound is a potent, orally bioavailable SARM with well-documented tissue-selective anabolic effects. Its primary mechanism of action is through the binding and activation of the androgen receptor in anabolic tissues like muscle and bone, leading to increased protein synthesis and bone formation. The downstream signaling pathways are thought to involve the modulation of key anabolic signaling cascades such as the PI3K/Akt/mTOR pathway in muscle and the Wnt and BMP pathways in bone. While the precise molecular details of its tissue selectivity, such as the differential recruitment of co-regulators, require further investigation, the available preclinical and clinical data strongly support its potential as a therapeutic agent for conditions characterized by muscle wasting and bone loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SARMs.

References

- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling pathways that mediate skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Androgen effects on bone and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Anabolic Edge: An In-depth Technical Guide to LY2452473 Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2452473 is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential for anabolic activity in musculoskeletal tissues while exhibiting minimal effects on reproductive tissues. This document provides a comprehensive technical overview of the anticipated gene expression modulation by this compound, based on its mechanism of action and preclinical findings. While specific, comprehensive gene expression datasets for this compound are not publicly available, this guide synthesizes information from studies on androgen receptor (AR) signaling and other SARMs to present a robust framework for analysis. This includes potential target genes, signaling pathways, and detailed experimental protocols for researchers investigating the molecular effects of this compound and similar compounds.

Introduction to this compound

This compound acts as an agonist for the androgen receptor in anabolic tissues such as skeletal muscle and bone.[1] This tissue selectivity is a key characteristic of SARMs, offering the potential for therapeutic benefits, such as increasing muscle mass and bone density, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1] Preclinical studies have shown that this compound can increase bone mineral density and muscle mass.[2] Understanding the gene expression changes induced by this compound is crucial for elucidating its precise mechanism of action and for the development of targeted therapies.

Androgen Receptor Signaling Pathway

The biological effects of this compound are mediated through the androgen receptor (AR), a ligand-activated transcription factor. The binding of a SARM like this compound to the AR is expected to induce conformational changes in the receptor, leading to the recruitment of co-regulators and the modulation of target gene transcription in a tissue-specific manner.

Figure 1: Simplified Androgen Receptor Signaling Pathway for this compound.

Anticipated Gene Expression Changes

Based on the anabolic effects of this compound and the known functions of the androgen receptor in various tissues, a set of potential target genes can be predicted. The following tables summarize genes and pathways likely to be modulated by this compound in key target tissues.

Table 1: Potential Gene Expression Modulation in Skeletal Muscle

| Biological Process | Potential Target Genes | Expected Regulation |

| Myogenesis & Muscle Growth | MyoD, Myogenin, IGF-1 | Upregulation |

| Protein Synthesis | Akt, mTOR, S6K | Upregulation of pathway activity |

| Muscle Atrophy | Atrogin-1, MuRF1 | Downregulation |

Table 2: Potential Gene Expression Modulation in Bone

| Biological Process | Potential Target Genes | Expected Regulation |

| Osteoblast Differentiation & Function | RUNX2, Osterix (SP7), Alkaline Phosphatase (ALPL), Collagen type I (COL1A1) | Upregulation |

| Bone Formation Marker | Procollagen type I N-terminal propeptide (P1NP) | Upregulation[2] |

| Osteoclastogenesis Inhibition | Osteoprotegerin (OPG) | Upregulation |

Table 3: Potential Gene Expression Modulation in Prostate

| Biological Process | Potential Target Genes | Expected Regulation |

| Prostate Growth | Prostate-Specific Antigen (PSA) | No significant change or antagonism[2] |

| Cell Proliferation | Genes regulated by AR in prostate | Antagonism |

Experimental Protocols for Gene Expression Analysis

To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following provides a detailed methodology for a typical in vitro or in vivo study.

Experimental Workflow

Figure 2: General workflow for analyzing gene expression changes induced by this compound.

Detailed Methodologies

4.2.1. Cell Culture and Treatment:

-

Cell Lines: Utilize relevant cell lines such as human skeletal muscle cells (myoblasts), osteoblasts, and prostate cancer cell lines (e.g., LNCaP).

-

Culture Conditions: Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics. For experiments, switch to a steroid-depleted medium to minimize baseline androgenic activity.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

4.2.2. Animal Models:

-

Species and Model: Utilize orchidectomized (castrated) rodent models to create a low-androgen environment, which is ideal for studying the effects of a SARM.

-

Administration: Administer LY245247-3 orally at different dosages.

-

Tissue Collection: At the end of the study, harvest relevant tissues such as skeletal muscle (e.g., gastrocnemius, soleus), bone (e.g., femur, tibia), and prostate.

4.2.3. RNA Extraction and Quality Control:

-

Extraction: Isolate total RNA from cell pellets or homogenized tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally recommended for downstream applications like RNA-Seq.

4.2.4. Gene Expression Quantification:

-

Quantitative Real-Time PCR (RT-qPCR):

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Primer Design: Design and validate primers for target genes and a panel of stable housekeeping genes (e.g., GAPDH, ACTB, B2M).

-

qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

-

-

RNA Sequencing (RNA-Seq):

-

Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess raw sequencing reads for quality using tools like FastQC.

-

Alignment: Align reads to a reference genome using an aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR.

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

-

-

Logical Framework for SARM Action and Analysis

The investigation of this compound's effects on gene expression follows a logical progression from its fundamental mechanism to the interpretation of large-scale data.

Figure 3: Logical progression from SARM mechanism to data interpretation.

Conclusion

While a detailed, publicly available dataset of gene expression changes induced by this compound is currently lacking, this guide provides a comprehensive framework for researchers to design and execute studies to elucidate its molecular mechanisms. Based on its classification as a SARM with demonstrated anabolic activity, it is anticipated that this compound will modulate the expression of genes involved in myogenesis, bone formation, and protein synthesis in a tissue-selective manner. The experimental protocols outlined herein offer a robust approach to generating high-quality gene expression data that will be critical for advancing our understanding of this compound and the development of next-generation anabolic therapies.

References

The Influence of LY2452473 (Tadalafil) on Muscle Satellite Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2452473, more commonly known as tadalafil (B1681874), is a potent and long-acting phosphodiesterase type 5 (PDE5) inhibitor. While extensively studied for its role in smooth muscle relaxation, emerging research has highlighted its potential impact on skeletal muscle physiology, particularly on muscle satellite cells. These resident stem cells are critical for muscle repair, regeneration, and hypertrophy. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on muscle satellite cells, presenting key quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology and drug development.

Data Presentation: Quantitative Effects of Tadalafil on Myogenic Cells

The following tables summarize the key quantitative findings from in vitro studies on the effects of tadalafil on the C2C12 mouse myoblast cell line, a widely used model for studying muscle satellite cell behavior.

| Table 1: Effect of Tadalafil on Myogenic Differentiation Markers | |

| Marker | Fold Change vs. Control (p < 0.05) |

| Myogenin Protein Expression | 1.4 ± 0.02-fold increase |

| Experimental Conditions: C2C12 cells treated with 10⁻⁷ to 10⁻⁶ M tadalafil for 72 hours.[1] |

| Table 2: Effect of Tadalafil on Androgen Receptor Expression | |

| Marker | Fold Change vs. Control (p < 0.05) |

| Total Androgen Receptor mRNA and Protein Expression | 2.8 ± 0.4-fold increase |

| Experimental Conditions: C2C12 cells treated with 10⁻⁷ to 10⁻⁶ M tadalafil for 24 hours.[1] |

| Table 3: Effect of Tadalafil on cGMP and PKG Activity in Mesenchymal Stem Cells | |

| Parameter | Observation |

| cGMP Activity | Significant increase, peaking within 12 hours post-treatment. |

| PKG1 Activity | Concomitant increase with cGMP activity. |

| Experimental Conditions: Mesenchymal stem cells treated with 1 µM tadalafil for 30 minutes.[1] |

Note: While mesenchymal stem cells are not muscle satellite cells, this study provides valuable insight into the upstream signaling effects of tadalafil.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the cited research.

C2C12 Cell Culture and Myogenic Differentiation

-

Cell Line: C2C12 mouse myoblast cell line.

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

-

Procedure:

-

Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, switch to DM to induce myogenic differentiation into myotubes.

-

Tadalafil Treatment of C2C12 Cells

-

Tadalafil Preparation: Dissolve tadalafil in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Treatment: Add the tadalafil stock solution to the cell culture medium to achieve final concentrations ranging from 10⁻⁷ M to 10⁻⁶ M.[1] Ensure the final solvent concentration in the medium is minimal and consistent across all conditions, including a vehicle control.

-

Incubation: Treat the cells for specified durations, such as 24 or 72 hours, depending on the experimental endpoint.[1]

Western Blot Analysis for Myogenin and Androgen Receptor

-

Cell Lysis:

-

Wash tadalafil-treated and control C2C12 cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for myogenin or the androgen receptor overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

cGMP and PKG Activity Assays

-

cGMP Enzyme Immunoassay (EIA):

-

Lyse tadalafil-treated and control cells and collect the supernatant.

-

Use a commercial cGMP EIA kit following the manufacturer's instructions. This is typically a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Measure the signal (e.g., absorbance) and calculate the cGMP concentration based on a standard curve.

-

-

Protein Kinase G (PKG) Activity Assay:

-

Prepare cell lysates from treated and control cells.

-

Utilize a commercial PKG activity assay kit. These kits often involve the phosphorylation of a specific substrate by PKG in the presence of cGMP.

-

Quantify the phosphorylated substrate, which is proportional to the PKG activity in the sample.

-

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed C2C12 cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with various concentrations of tadalafil and a vehicle control.

-

MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the effect of this compound on muscle satellite cells.

Caption: Proposed signaling pathway of this compound in muscle satellite cells.

Caption: General experimental workflow for in vitro studies.

Discussion and Future Directions

The available evidence suggests that this compound (tadalafil) can positively influence myogenic differentiation in vitro, as evidenced by the upregulation of myogenin and the androgen receptor in C2C12 cells.[1] The primary mechanism of action is believed to be the inhibition of PDE5, leading to an accumulation of cGMP and subsequent activation of PKG.[1] This signaling cascade appears to modulate the expression of key factors involved in muscle development.

However, several knowledge gaps remain. Direct quantitative data on the proliferative effects of tadalafil on muscle satellite cells is currently lacking. Furthermore, the impact on early myogenic regulatory factors such as Pax7 and MyoD has not been extensively investigated. The precise molecular link between PKG activation and the transcriptional upregulation of the androgen receptor and myogenin requires further elucidation.

Future research should focus on:

-

Quantifying the proliferative response of primary muscle satellite cells and C2C12 cells to tadalafil treatment using assays such as MTT, BrdU, or direct cell counting.

-

Investigating the expression of Pax7 and MyoD at both the mRNA and protein levels in response to tadalafil to understand its effects on the early stages of satellite cell activation and commitment.

-

Utilizing molecular techniques such as chromatin immunoprecipitation (ChIP) to explore how PKG or its downstream effectors might directly or indirectly regulate the transcription of androgen receptor and myogenin genes.

-

In vivo studies in animal models of muscle injury or disease to validate the in vitro findings and assess the therapeutic potential of this compound for enhancing muscle regeneration.

By addressing these questions, a more complete understanding of the role of this compound in muscle satellite cell biology can be achieved, potentially paving the way for novel therapeutic strategies to promote muscle health and regeneration.

References

Preclinical Pharmacology of LY2452473: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2452473, also known as OPK-88004, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects in preclinical studies. Developed to provide the anabolic benefits of androgens on muscle and bone with reduced impact on prostatic tissues, this compound has been investigated for its potential therapeutic applications in conditions such as muscle wasting and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, pharmacokinetics, efficacy in animal models, and safety pharmacology. Detailed experimental protocols for key assays and mandatory visualizations of relevant pathways and workflows are included to support further research and development.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents designed to elicit the beneficial effects of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic effects on other tissues, particularly the prostate.[1] this compound is a potent SARM that acts as an agonist on androgen receptors (AR) in anabolic tissues like skeletal muscle and bone, and as an antagonist in the prostate.[2] This tissue-selective activity profile suggests its potential for treating a range of conditions, including muscle wasting diseases and benign prostatic hyperplasia (BPH).[1][3]

Mechanism of Action

This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.

The tissue selectivity of this compound is attributed to its unique chemical structure, which results in differential interactions with the AR and tissue-specific expression of co-regulatory proteins. In muscle and bone, this compound promotes the recruitment of co-activators, leading to the transcription of genes involved in anabolic processes. Conversely, in the prostate, it is suggested to recruit co-repressors, thereby antagonizing androgen-mediated cell proliferation.[2]

Signaling Pathway

References

The Selective Androgen Receptor Modulator LY2452473: A Technical Guide on its Impact on Bone Formation Markers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2452473 is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue in both preclinical and clinical studies. By selectively targeting androgen receptors in these tissues, this compound promotes bone formation with a reduced risk of the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the available data on this compound's effects on key bone formation markers, including procollagen (B1174764) type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP). Detailed summaries of experimental protocols from pivotal studies are presented, alongside visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism and therapeutic potential.

Introduction to this compound

This compound is a potent and selective agonist for the androgen receptor (AR) with a high binding affinity (Ki of 1.95 nM for the human AR). Its tissue-selective action is designed to harness the anabolic benefits of androgen signaling in musculoskeletal tissues while minimizing the androgenic effects on tissues such as the prostate.[1] This targeted approach positions this compound as a promising therapeutic candidate for conditions characterized by bone loss, such as osteoporosis.

Mechanism of Action: Signaling Pathways in Bone Formation

This compound exerts its anabolic effects on bone by binding to and activating androgen receptors in osteoblasts, the cells responsible for bone formation. This interaction initiates a cascade of downstream signaling events that ultimately lead to an increase in the synthesis and deposition of new bone matrix. The proposed signaling pathway is depicted below.

Preclinical Evidence: In Vivo Efficacy

Preclinical studies in ovariectomized (OVX) rat models, a well-established model for postmenopausal osteoporosis, have demonstrated the bone anabolic potential of this compound. Oral administration of this compound led to a dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC), with a full reversal of bone loss observed at a dose of 10 mg/kg/day.

Quantitative Data on Bone Formation Markers (Preclinical)

The following table summarizes the key findings related to bone formation markers from preclinical studies.

| Bone Formation Marker | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| P1NP | Ovariectomized Rats | This compound | Not Specified | Not Specified | Significant Increase | |

| Periosteal Bone-Type Alkaline Phosphatase | Ovariectomized Rats | This compound | Not Specified | Not Specified | Reversal of OVX-induced drop |

Note: Specific quantitative values for the increase in bone formation markers from the primary preclinical publication are not publicly available at this time.

Experimental Protocol: Ovariectomized Rat Model

The experimental workflow for the preclinical evaluation of this compound is outlined below.

Clinical Evidence: Phase I Human Studies

A Phase I clinical trial (NCT01275157) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This study also included exploratory endpoints to assess the anabolic effects of the compound on muscle and bone.

Quantitative Data on Bone Formation Markers (Clinical)

The results from the Phase I trial demonstrated a significant increase in the bone formation marker P1NP in healthy volunteers treated with this compound.

| Bone Formation Marker | Study Population | Treatment Group | Dosage | Duration | Outcome | Reference |

| Serum P1NP | Healthy Volunteers | This compound | 5 mg/day | Not Specified | Significant Increase |

Note: The specific mean percentage increase, standard deviation, and p-value for the change in P1NP from the primary clinical trial publication are not publicly available at this time.

Experimental Protocol: Phase I Clinical Trial (NCT01275157)

The logical flow of the Phase I clinical trial is depicted in the diagram below.

Discussion and Future Directions

The available preclinical and early clinical data strongly suggest that this compound is a promising bone anabolic agent. The observed increases in key bone formation markers, such as P1NP and BSAP, provide a biochemical basis for the increases in bone mineral density and content seen in animal models. The confirmation of a significant increase in serum P1NP in healthy human volunteers at a relatively low dose is particularly encouraging.

Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound for the treatment of osteoporosis and other conditions associated with bone loss. Future studies should aim to:

-

Establish the dose-response relationship for changes in a broader panel of bone turnover markers, including osteocalcin.

-

Evaluate the long-term effects of this compound on bone mineral density at clinically relevant sites, such as the lumbar spine and hip.

-

Assess the impact of this compound on fracture risk in a large, randomized, placebo-controlled trial in patients with osteoporosis.

Conclusion

This compound represents a novel, tissue-selective approach to androgen receptor modulation with demonstrated anabolic effects on bone. The consistent and significant increases in bone formation markers in both preclinical and clinical settings underscore its potential as a future therapeutic option for metabolic bone diseases. The detailed experimental insights and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and potentially advance the clinical application of this compound.

References

Tissue Selectivity of LY2452473: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2452473 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical and early clinical studies. It exhibits potent agonist activity on the androgen receptor (AR) in anabolic tissues such as skeletal muscle and bone, while acting as an antagonist in androgenic tissues like the prostate. This tissue-sparing mechanism of action positions this compound as a promising therapeutic candidate for conditions such as muscle wasting, osteoporosis, and hypogonadism, with a potentially improved safety profile compared to traditional androgen therapies. This guide provides a comprehensive overview of the tissue selectivity of this compound, including its binding affinity, in vivo efficacy, and the molecular mechanisms underlying its differential effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Concept: Tissue-Selective Androgen Receptor Modulation

The therapeutic utility of androgens is often limited by their undesirable side effects, such as prostate growth (benign prostatic hyperplasia and potential acceleration of prostate cancer), acne, and negative impacts on lipid profiles. Selective androgen receptor modulators (SARMs) are a class of compounds designed to overcome these limitations by differentially modulating AR activity in a tissue-specific manner.

This compound exemplifies this concept by inducing a conformational change in the AR that is distinct from that induced by endogenous androgens like dihydrotestosterone (B1667394) (DHT). This altered conformation is thought to lead to the differential recruitment of co-activator and co-repressor proteins to the AR transcriptional complex in different cell types, ultimately resulting in tissue-selective gene expression. In tissues like muscle and bone, this compound-bound AR recruits co-activators, leading to anabolic effects. Conversely, in the prostate, it is hypothesized to recruit co-repressors, thereby antagonizing androgen-mediated cell proliferation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data available for this compound, highlighting its potency and tissue-selective effects.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Parameter | Value | Species | Notes |

| Ki | 1.95 nM | Human | High affinity for the androgen receptor. |

Table 2: In Vivo Anabolic and Androgenic Effects in Preclinical Models (Rats)

| Tissue/Parameter | Dosage | Effect | Model |

| Bone Mineral Density | 10 mg/kg/day | Dose-dependent increase | Ovariectomized rats |

| Muscle Mass | Not specified | Increased | Castrated rats |

| Prostate Weight | Not specified | Reduced impact compared to testosterone | Castrated rats |

Table 3: Phase I Clinical Trial Data in Healthy Volunteers (NCT01275157)

| Parameter | Dosage | Effect |

| Calf Muscle Area | Up to 75 mg | Significant increase |

| Lean Body Mass | Up to 75 mg | Significant increase |

| Serum P1NP (Bone formation marker) | Up to 75 mg | Significant increase |

| Prostate-Specific Antigen (PSA) | Up to 75 mg | No significant effect |

Note: Specific EC50 values for agonistic activity in muscle cell lines and IC50 values for antagonistic activity in prostate cancer cell lines for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of SARMs. The following are representative protocols for assays central to determining the tissue selectivity of compounds like this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.

Materials:

-

Recombinant human androgen receptor

-

Radioligand: [³H]-R1881 (Methyltrienolone)

-

Test compound (this compound)

-

Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4

-

Wash Buffer: Assay buffer without DTT

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and a reference androgen (e.g., unlabeled R1881) in assay buffer.

-

In a 96-well plate, add a fixed concentration of [³H]-R1881 (typically at its Kd concentration).

-

Add the various concentrations of the test compound or reference androgen to the wells. Include wells for total binding (only [³H]-R1881) and non-specific binding (a high concentration of unlabeled R1881).

-

Add the recombinant AR to each well to initiate the binding reaction.

-

Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Hershberger Assay in Rats

Objective: To assess the androgenic and anabolic activity of a test compound in a castrated rat model.

Principle: The Hershberger assay measures the change in weight of androgen-dependent tissues in response to the administration of a test compound. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.

Materials:

-

Peripubertal male rats (e.g., Sprague-Dawley)

-

Test compound (this compound)

-

Vehicle (e.g., corn oil, carboxymethylcellulose)

-

Testosterone propionate (B1217596) (positive control)

-

Surgical instruments for castration

-

Analytical balance

Procedure:

-

Acclimatize the rats for at least 5 days.

-

At approximately 42 days of age, castrate the animals under anesthesia. Allow a post-operative recovery period of 7-10 days for the androgen-dependent tissues to regress.

-

Randomly assign the castrated animals to treatment groups (vehicle control, positive control, and at least three dose levels of the test compound).

-

Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Record body weights daily.

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, and glans penis.

-

Normalize tissue weights to body weight.

-

Statistically compare the tissue weights of the treated groups to the vehicle control group to determine anabolic and androgenic activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The tissue selectivity of this compound is believed to be mediated by differential co-regulator recruitment to the androgen receptor. The following diagrams illustrate the hypothesized signaling pathways in skeletal muscle and prostate tissue.

Caption: Agonist signaling pathway of this compound in skeletal muscle.

Caption: Antagonist signaling pathway of this compound in prostate tissue.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the androgen receptor competitive binding assay.

Caption: Workflow for the in vivo Hershberger assay.

Conclusion

This compound is a selective androgen receptor modulator with a well-defined tissue-selective profile, demonstrating potent anabolic effects on muscle and bone with minimal androgenic activity in the prostate. This desirable pharmacological profile is attributed to its ability to differentially modulate the androgen receptor and recruit distinct co-regulatory proteins in a tissue-specific manner. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SARMs and related therapeutics. Further investigation into the precise molecular interactions and downstream signaling pathways will continue to refine our understanding of SARM tissue selectivity and facilitate the development of next-generation anabolic agents with improved efficacy and safety.

The Metabolic Fate of LY2452473: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract